![molecular formula C9H14N2 B2587494 (3-Amino-4-methylphenyl)dimethylamine CAS No. 6370-29-2](/img/structure/B2587494.png)
(3-Amino-4-methylphenyl)dimethylamine
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Overview
Description
“(3-Amino-4-methylphenyl)dimethylamine” is a chemical compound that is used in various applications . It is a derivative of dimethylamine, which is an organic compound with the formula (CH3)2NH . Dimethylamine is a colorless, flammable gas with an ammonia-like odor .
Synthesis Analysis
The synthesis of “(3-Amino-4-methylphenyl)dimethylamine” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was developed using a continuous flow microreactor system . The reaction kinetics parameters were determined, and the established kinetic model was used to optimize reaction conditions . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .Chemical Reactions Analysis
The chemical reactions involving “(3-Amino-4-methylphenyl)dimethylamine” are complex due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Scientific Research Applications
- Synthesis : Continuous flow microreactor systems have been developed to synthesize this compound. By selectively acylating 4-methylbenzene-1,3-diamine with benzoic anhydride , N-(3-Amino-4-methylphenyl)dimethylamine can be obtained .
- Kinetics Study : Detailed kinetic modeling helps optimize reaction conditions, achieving a yield of 85.7% within 10 minutes .
Medicinal Chemistry and Drug Development
Nucleation Studies in Atmospheric Chemistry
Future Directions
“(3-Amino-4-methylphenyl)dimethylamine” is a crucial building block of many drug candidates . Its synthesis using a continuous flow microreactor system represents a significant advancement in the field . This method could potentially be optimized and used for the synthesis of other similar compounds in the future .
properties
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVZMLVLNTTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-methylphenyl)dimethylamine | |
CAS RN |
6370-29-2 |
Source
|
Record name | (3-Amino-4-methylphenyl)dimethylamine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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